

# Spectroscopic Data of Tributylmethylphosphonium Iodide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Tributylmethylphosphonium Iodide*

Cat. No.: *B154548*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **tributylmethylphosphonium iodide**  $[(\text{CH}_3)(\text{C}_4\text{H}_9)_3\text{P}]^+\text{I}^-$ , a quaternary phosphonium salt with applications in various chemical syntheses. This document delves into the theoretical underpinnings and practical aspects of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as applied to this compound. Detailed analyses of  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{31}\text{P}$  NMR spectra are presented, alongside a thorough interpretation of its infrared vibrational modes. Experimental protocols, data tables, and visual diagrams are included to offer a complete reference for researchers.

## Introduction

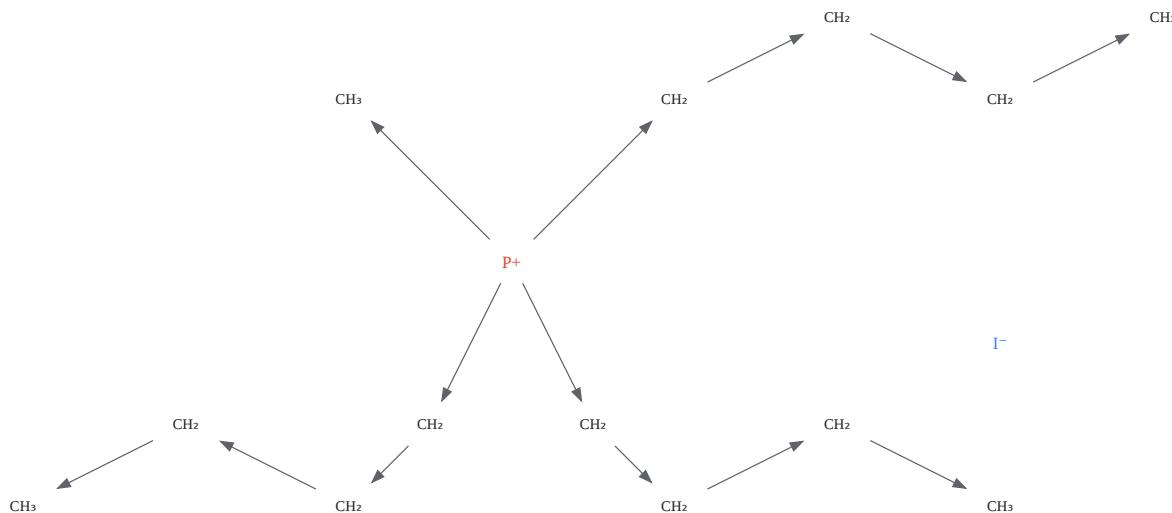
**Tributylmethylphosphonium iodide**, with the CAS number 1702-42-7, is a quaternary phosphonium salt that serves as a versatile phase-transfer catalyst and synthetic intermediate. [1][2] Its efficacy in these roles is intrinsically linked to its molecular structure and the electronic environment around the central phosphorus atom. Spectroscopic techniques are paramount for the structural elucidation and quality control of such compounds. This guide focuses on the two

primary spectroscopic methods for the characterization of **tributylmethylphosphonium iodide**: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

A thorough understanding of the spectroscopic signature of **tributylmethylphosphonium iodide** is crucial for its application in research and development, particularly in pharmaceutical sciences where purity and structural integrity are of utmost importance.

## Molecular Structure and Spectroscopic Correlation

The structure of **tributylmethylphosphonium iodide**, consisting of a central phosphorus atom bonded to three butyl groups and one methyl group with an iodide counter-ion, dictates its spectroscopic characteristics. The tetrahedral arrangement around the phosphonium center and the nature of the alkyl substituents give rise to distinct signals in both NMR and IR spectra.



[Click to download full resolution via product page](#)

Caption: Molecular structure of **tributylmethylphosphonium iodide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **tributylmethylphosphonium iodide** in solution. The <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P nuclei are all NMR-active and provide complementary information.

## Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of **tributylmethylphosphonium iodide** is as follows:

- Sample Preparation: Dissolve approximately 10-20 mg of **tributylmethylphosphonium iodide** in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{D}_2\text{O}$ , or  $\text{DMSO-d}_6$ ). The choice of solvent can influence chemical shifts.
- Instrument: A standard NMR spectrometer with a field strength of 300 MHz or higher is recommended.
- $^1\text{H}$  NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR: Acquire the carbon spectrum using proton decoupling to simplify the spectrum to singlets for each unique carbon environment.
- $^{31}\text{P}$  NMR: Acquire the phosphorus spectrum, which will typically show a single resonance for the phosphonium cation. Proton decoupling is also commonly used.
- Referencing: Chemical shifts for  $^1\text{H}$  and  $^{13}\text{C}$  NMR are referenced to tetramethylsilane (TMS) at 0 ppm. The  $^{31}\text{P}$  NMR spectrum is referenced to 85%  $\text{H}_3\text{PO}_4$  as an external standard (0 ppm).

## $^1\text{H}$ NMR Spectral Data and Interpretation

The  $^1\text{H}$  NMR spectrum of **tributylmethylphosphonium iodide** is characterized by signals corresponding to the methyl and butyl groups attached to the phosphorus atom. The protons on the carbons alpha to the phosphorus will show coupling to the  $^{31}\text{P}$  nucleus.

Proton Assignment	Typical Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
P-CH <sub>3</sub>	~ 2.0 - 2.5	Doublet	$^2\text{JP-H} \approx 13\text{-}15$
P-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	~ 2.2 - 2.6	Multiplet	
P-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	~ 1.4 - 1.7	Multiplet	
P-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	~ 1.4 - 1.7	Multiplet	
P-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	~ 0.9 - 1.0	Triplet	$^3\text{JH-H} \approx 7$

Note: Specific chemical shifts can vary depending on the solvent and concentration.

The doublet for the methyl protons arises from coupling to the phosphorus atom ( $^2\text{JP-H}$ ). The butyl group protons will appear as overlapping multiplets, with the terminal methyl group exhibiting a characteristic triplet due to coupling with the adjacent methylene protons.

## **<sup>13</sup>C NMR Spectral Data and Interpretation**

The <sup>13</sup>C NMR spectrum, typically recorded with proton decoupling, will show distinct signals for each carbon atom in a unique chemical environment. The carbons directly bonded to phosphorus will exhibit coupling to the <sup>31</sup>P nucleus.

Carbon Assignment	Typical Chemical Shift ( $\delta$ , ppm)	Coupling to <sup>31</sup> P
P-CH <sub>3</sub>	~ 10 - 15	Yes ( $^1\text{JP-C}$ )
P-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	~ 20 - 25	Yes ( $^1\text{JP-C}$ )
P-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	~ 23 - 27	Yes ( $^2\text{JP-C}$ )
P-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	~ 23 - 27	Yes ( $^3\text{JP-C}$ )
P-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	~ 13 - 14	No

Note: Specific chemical shifts can vary depending on the solvent and concentration.

The one-bond phosphorus-carbon coupling constants ( $^1\text{JP-C}$ ) are typically in the range of 50-60 Hz for tetraalkylphosphonium salts.

## $^{31}\text{P}$ NMR Spectral Data and Interpretation

The  $^{31}\text{P}$  NMR spectrum of **tributylmethylphosphonium iodide** provides a direct probe of the phosphorus center. A single resonance is expected in the proton-decoupled spectrum.

Nucleus	Typical Chemical Shift ( $\delta$ , ppm)
$\text{P}^+$	~ +25 to +35

Note: The chemical shift is relative to 85%  $\text{H}_3\text{PO}_4$ . The specific shift can be influenced by the solvent and the counter-ion.

A study on the thermal decomposition of tributylmethylphosphonium dimethylphosphate reported the  $^{31}\text{P}$  chemical shift for the tributylmethylphosphonium cation.[\[3\]](#) While the counter-ion is different, it provides a reasonable estimate for the expected chemical shift region.

## Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule and is particularly useful for identifying the presence of specific functional groups.

## Experimental Protocol: IR Spectroscopy

A standard method for obtaining the IR spectrum of a solid sample like **tributylmethylphosphonium iodide** is as follows:

- Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample. The sample should be thoroughly ground with dry KBr to ensure a uniform dispersion. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid. The IR spectrum of **tributylmethylphosphonium iodide** is often acquired using a KBr wafer technique.[\[4\]](#)
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ).

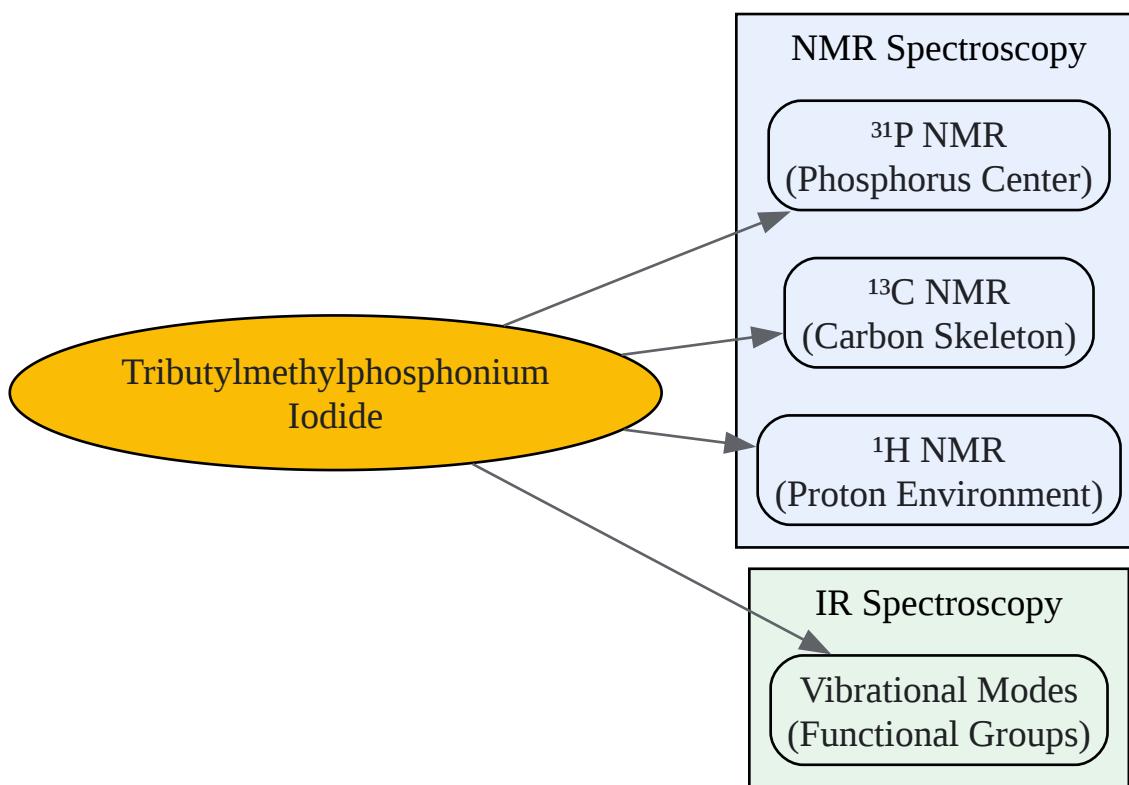
- Background Correction: A background spectrum of the pure KBr pellet (or the empty ATR crystal) should be recorded and subtracted from the sample spectrum.

## IR Spectral Data and Interpretation

The IR spectrum of **tributylmethylphosphonium iodide** is dominated by absorptions arising from the vibrations of the alkyl groups.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode Assignment	Intensity
2960 - 2850	C-H stretching (asymmetric and symmetric) of CH <sub>3</sub> and CH <sub>2</sub> groups	Strong
1470 - 1450	C-H bending (scissoring) of CH <sub>2</sub> groups	Medium
1380 - 1370	C-H bending (symmetric) of CH <sub>3</sub> groups	Medium
~1100	P-C stretching	Medium-Weak
750 - 720	CH <sub>2</sub> rocking	Medium-Weak

The most prominent features in the spectrum are the strong C-H stretching vibrations just below 3000 cm<sup>-1</sup>. The P-C stretching vibration is a key indicator of the phosphonium structure, although it can sometimes be weak and coupled with other vibrations in the fingerprint region.



[Click to download full resolution via product page](#)

Caption: Spectroscopic characterization workflow for **tributylmethylphosphonium iodide**.

## Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the structural characteristics of **tributylmethylphosphonium iodide**. NMR spectroscopy offers detailed insights into the connectivity and electronic environment of the molecule, while IR spectroscopy confirms the presence of the alkyl functionalities. Researchers and scientists can utilize this information for compound identification, purity assessment, and for monitoring chemical transformations involving this important phosphonium salt. The provided protocols and data serve as a reliable reference for the routine analysis of **tributylmethylphosphonium iodide** in a laboratory setting.

## References

- PubChem. **Tributylmethylphosphonium iodide**.
- LookChem. **Tributylmethylphosphonium Iodide**. [\[Link\]](#)
- SpectraBase. methyltributylphosphonium iodide. Wiley-VCH GmbH. [\[Link\]](#)

- Fuentes, F., Heidema, J., Ramasamy, S., & Williams, S. (2022). 31P NMR ANALYSIS OF THERMAL DECOMPOSITION OF TRIBUTYLMETHYL- PHOSPHONIUM DIMETHYLPHOSPHATE.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. lookchem.com [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 4. Phosphonium, tributylmethyl-, iodide (1:1) | C13H30IP | CID 2760114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data of Tributylmethylphosphonium Iodide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154548#tributylmethylphosphonium-iodide-spectroscopic-data-nmr-ir>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)